molecular formula C12H15Cl2NO B014799 (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 55695-51-7

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No. B014799
Key on ui cas rn: 55695-51-7
M. Wt: 260.16 g/mol
InChI Key: LZUYKOBTHSPKED-UHFFFAOYSA-N
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Patent
US04101663

Procedure details

By following the manipulative procedures described above in Example 1(c), and (d), 37.4 g of 1-acetylisonipecotoyl chloride, [Example 1(b)] and 40 g of aluminum chloride in 90 ml of chlorobenzene are reacted to produce 4-(4-chlorobenzoyl)piperidine hydrochloride. The salt is recrystallized thrice from an ethanol-ether mixture to give a white product, mp 233°-235° C.
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:12][CH2:11][CH:7]([C:8]([Cl:10])=[O:9])[CH2:6][CH2:5]1)(=O)C.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[ClH:10].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:8]([CH:7]2[CH2:6][CH2:5][NH:4][CH2:12][CH2:11]2)=[O:9])=[CH:20][CH:19]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC(C(=O)Cl)CC1
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C(=O)C2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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